molecular formula C19H15NO4 B1251954 Artabonatine C

Artabonatine C

Cat. No. B1251954
M. Wt: 321.3 g/mol
InChI Key: PIFALCMETVNRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artabonatine C is a natural product found in Artabotrys hexapetalus with data available.

Scientific Research Applications

Alkaloid Structure and Cytotoxic Activity

Artabonatine C, isolated from Artabotrys uncinatus, is part of a novel class of alpha, beta-butenolide alkaloids. Alongside other novel alkaloids such as artabonatine D and E, it has been structurally identified using NMR and mass spectral data. Some of these alkaloids, including atherospermidine and squamolone, have shown cytotoxicity against hepatocarcinoma cancer cell lines, indicating potential therapeutic applications in cancer treatment (Hsieh et al., 2001).

Synthetic Studies of Aporphine Alkaloids

In exploring the bioactivities of 7-oxygenated aporphines, synthetic methods have been established, which are crucial for investigating their potential medical applications. The synthesis involves diastereoselective reductive acid-mediated cyclization followed by palladium-catalyzed ortho-arylations. This methodology has led to the preparation of various alkaloids, including revisions of artabonatine A to its syn-isomer, highlighting the importance of stereochemistry in these compounds (Ku & Cuny, 2015).

Artabotrys Genus and Bioactive Compounds

Research on Artabotrys hexapetalus, a plant related to artabonatine C, shows the presence of various bioactive compounds like alkaloids, terpenoids, and flavonoids. These compounds contribute to the plant's therapeutic properties, suggesting the potential for broader medicinal applications across the Artabotrys genus (Puri, 2020).

properties

Product Name

Artabonatine C

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

11,12,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C19H15NO4/c1-22-13-9-8-12-15-14(13)10-6-4-5-7-11(10)17(21)16(15)20-19(24-3)18(12)23-2/h4-9H,1-3H3

InChI Key

PIFALCMETVNRGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC=C3C(=O)C4=NC(=C(C(=C24)C=C1)OC)OC

synonyms

artabonatine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.